Technical Whitepaper: Structural Dynamics and Synthetic Utility of 4,4-Dimethyloxolan-3-amine Hydrochloride
Technical Whitepaper: Structural Dynamics and Synthetic Utility of 4,4-Dimethyloxolan-3-amine Hydrochloride
Executive Summary
4,4-Dimethyloxolan-3-amine hydrochloride (CAS: 15833-88-2) is a specialized heterocyclic building block increasingly utilized in modern medicinal chemistry.[1][2] Characterized by a tetrahydrofuran (oxolane) core substituted with a geminal dimethyl group at the C4 position and a primary amine at C3, this molecule serves as a conformationally restricted scaffold. The gem-dimethyl group exerts a profound steric influence—known as the Thorpe-Ingold effect—which pre-organizes the ring conformation, reduces entropic penalties upon ligand-receptor binding, and metabolically blocks the C4 position from oxidative degradation. This guide provides a comprehensive analysis of its molecular architecture, a validated synthetic pathway derived from the chiral pool, and its application profile in fragment-based drug discovery (FBDD).
Molecular Architecture & Physicochemical Properties[3]
Structural Analysis
The core of the molecule is a saturated five-membered ether ring. The juxtaposition of the polar amine and the lipophilic gem-dimethyl group creates a unique amphiphilic vector.
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Conformational Locking: The bulky methyl groups at C4 force the ring into a specific puckered conformation (typically an envelope or twist form) to minimize steric eclipsing interactions. This "pre-organization" is critical for high-affinity binding in enzyme pockets (e.g., proteases, kinases).
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Chirality: The C3 carbon bearing the amine is a chiral center. The molecule exists as two enantiomers: (S)-4,4-dimethyloxolan-3-amine and (R)-4,4-dimethyloxolan-3-amine. The synthesis section below details how to access specific enantiomers using the chiral pool.
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Electronic Properties: The ring oxygen acts as a hydrogen bond acceptor, while the ammonium group (in the HCl salt) acts as a strong donor.
Physicochemical Profile
The hydrochloride salt form significantly enhances the handling properties of the free amine, which is a volatile and hygroscopic liquid.
| Property | Value / Description |
| IUPAC Name | 4,4-Dimethyloxolan-3-amine hydrochloride |
| CAS Number | 15833-88-2 (HCl salt); 15833-87-1 (Free base) |
| Molecular Formula | C₆H₁₃NO[2][3][4] · HCl |
| Molecular Weight | 151.63 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in DCM. |
| pKa (Conjugate Acid) | ~9.5 – 10.0 (Typical for cyclic primary amines) |
| Hygroscopicity | Moderate; storage under desiccant recommended. |
Synthetic Pathways & Process Chemistry
The most robust and scalable synthesis of 4,4-dimethyloxolan-3-amine exploits the chiral pool , specifically using Pantolactone (available in both D- and L- forms) as the starting material. This approach allows for the stereocontrolled generation of the target amine.[5]
Retrosynthetic Analysis
The target molecule is accessed via the intermediate 4,4-dimethyltetrahydrofuran-3-ol . The hydroxyl group is converted to an amine with inversion of configuration (Mitsunobu or Mesylate/Azide route), allowing the stereochemistry of the starting pantolactone to dictate the final product chirality.
Validated Synthetic Protocol
Route: Pantolactone
Step 1: Reduction to Lactol[6]
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Reagents: DIBAL-H (Diisobutylaluminum hydride), Toluene, -78°C.
-
Mechanism: Controlled reduction of the lactone carbonyl to the hemiacetal (lactol).
-
Note: Over-reduction to the diol is minimized by low temperature.
Step 2: Ionic Reduction to Tetrahydrofuran
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Reagents: Triethylsilane (Et₃SiH), BF₃·OEt₂, DCM, 0°C.
-
Mechanism: The Lewis acid (BF₃) promotes the formation of an oxocarbenium ion, which is intercepted by the hydride donor (Et₃SiH). This removes the anomeric hydroxyl group, yielding 4,4-dimethyltetrahydrofuran-3-ol .
Step 3: Activation and Displacement (Stereoinversion)
-
Activation: Methanesulfonyl chloride (MsCl), Et₃N, DCM
Mesylate. -
Displacement: Sodium Azide (NaN₃), DMF, 80°C.
-
Outcome: S_N2 attack by azide inverts the stereocenter at C3.
Step 4: Reduction and Salt Formation
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Reduction: H₂, Pd/C (10%), MeOH.
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Salt Formation: Addition of HCl in dioxane/ether.
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Purification: Recrystallization from iPrOH/Et₂O.
Process Flow Diagram (Graphviz)
Caption: Stereocontrolled synthesis of 4,4-dimethyloxolan-3-amine HCl starting from Pantolactone.
Structural Characterization (Spectroscopy)
Identification of the hydrochloride salt relies on observing the distinct gem-dimethyl signals and the diagnostic shifts of the ring protons.
1H NMR Analysis (Predicted in D₂O, 400 MHz)
The gem-dimethyl group makes the ring protons magnetically non-equivalent in complex patterns due to the fixed conformation.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 1.05 | Singlet | 3H | CH₃ (a) | Methyl group (axial/equatorial distinct) |
| 1.18 | Singlet | 3H | CH₃ (b) | Methyl group (diastereotopic) |
| 3.60 | Doublet (J=10 Hz) | 1H | C5-H (a) | Protons adjacent to Oxygen (near Me₂) |
| 3.75 | Doublet (J=10 Hz) | 1H | C5-H (b) | Protons adjacent to Oxygen (near Me₂) |
| 3.85 | Multiplet | 1H | C3-H | Methine proton on chiral center (alpha to NH₃⁺) |
| 3.95 - 4.15 | Multiplet | 2H | C2-H₂ | Protons adjacent to Oxygen (near Amine) |
Note: In DMSO-d6, a broad singlet at ~8.2-8.5 ppm corresponding to the NH₃⁺ protons would be visible.
Mass Spectrometry (ESI+)
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Parent Ion [M+H]⁺: m/z 116.1
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Fragmentation: Loss of NH₃ (m/z 99) and ring opening fragments are common.
Application in Medicinal Chemistry[6][7]
The Thorpe-Ingold Effect (Gem-Dimethyl Effect)
The introduction of the 4,4-dimethyl group is not merely for filling space. It utilizes the Thorpe-Ingold effect to restrict the conformational flexibility of the tetrahydrofuran ring.
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Mechanism: The steric bulk of the methyl groups compresses the internal C-C-C bond angle. This compression forces the ring substituents (the amine and the ether oxygen lone pairs) closer together or into a specific vector, reducing the entropy loss when the drug binds to its protein target.
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Result: Increased binding affinity (potency) compared to the unsubstituted tetrahydrofuran-3-amine.
Metabolic Stability
The C4 position of tetrahydrofuran rings is a common site for metabolic oxidation by Cytochrome P450 enzymes (forming a lactone or ring-opening).
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Blockade: Substitution with two methyl groups at C4 removes the abstractable protons, effectively blocking this metabolic "soft spot" and extending the half-life (
) of the drug candidate.
Bioisosterism
This scaffold is frequently used as a bioisostere for:
-
Proline: The cyclic amine structure mimics the turn-inducing properties of proline in peptide mimetics.
-
Cyclopentylamine: The ether oxygen adds polarity and H-bond accepting capability, improving solubility and adjusting logD compared to the carbocyclic analog.
Mechanistic Diagram: Gem-Dimethyl Influence
Caption: Impact of 4,4-dimethyl substitution on binding thermodynamics and metabolic stability.
Handling and Stability Protocols
Storage Conditions
-
Hygroscopicity: As a hydrochloride salt, the compound can absorb atmospheric moisture. Store in a tightly sealed container, preferably within a desiccator or under inert gas (Argon/Nitrogen).
-
Temperature: Stable at room temperature (20-25°C) for extended periods (years).
Safety Precautions
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
PPE: Standard laboratory PPE (Nitrile gloves, safety glasses, lab coat) is sufficient.
-
Spill Cleanup: Sweep up dry solid to avoid dust generation; neutralize residue with weak base if dissolved in water.
References
-
PubChem Compound Summary. 4,4-Dimethyloxolan-3-amine hydrochloride (CID 59657885). National Center for Biotechnology Information. Link
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Athawale, P. R., et al. (2019). Synthesis of Chiral Tetrahydrofuran Building Blocks from Pantolactones: Application in the Synthesis of Empagliflozin and Amprenavir Analogs.[6] European Journal of Organic Chemistry.[6] Link[6]
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Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. Link
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Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Symmetrical spiro-compounds derived from cyclohexane. Journal of the Chemical Society, Transactions. (Foundational reference for Thorpe-Ingold Effect).[3] Link
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Sigma-Aldrich Product Specification. 4,4-Dimethyloxolan-3-amine hydrochloride (CAS 15833-88-2).[4]Link
Sources
- 1. 3,4-Dimethyltetrahydrofuran | C6H12O | CID 543880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4-difluoro-3-methyloxolan-3-amine hydrochloride 95% | CAS: 2097980-30-6 | AChemBlock [achemblock.com]
- 3. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 4. 4,4-dimethyloxolan-3-amine hydrochloride | 15833-88-2 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
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